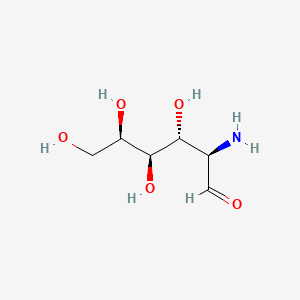

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

Description

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHXIRIBWMQPQF-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113755-30-9 | |

| Record name | Polygalactosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113755-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7535-00-4, 1948-54-5 | |

| Record name | Galactosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7535-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-deoxygalactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Galactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007535004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6R29688W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Setup and Catalytic Activation

The synthesis begins with the preparation of an organic amine-supported catalyst. Dimethyl dodecyl amine (100 g) and solid-phase silica (500 g) are combined in anhydrous ethanol (500 mL) within a reflux apparatus. The mixture is heated to 110°C for 5 hours to activate the catalyst, followed by cooling to 29°C and filtration to isolate the catalyst.

Amination and Chloropropene Addition

In a separate reaction vessel, 5-methyltryptamine hydrochloride (190 g) is dissolved in dimethylformamide (600 mL). The pre-activated catalyst (59 g) and chloropropene (150 g) are introduced, and the reaction proceeds at room temperature for 8 hours. Chloropropene facilitates the introduction of the amino group at the C2 position of the sugar backbone, a critical step in establishing the stereochemistry of the final product.

Purification and Isolation

Post-reaction, the mixture is filtered to remove the catalyst, and the filtrate is evaporated to dryness. The residue is dissolved in isopropanol (1150 mL), and hydrochloric acid (36 wt%, 89 mL) is added to precipitate the hydrochloride salt of D-galactosamine. Neutralization of the hydrochloride salt under basic conditions yields the free amine, which exists in equilibrium with its open-chain aldehyde form in aqueous solution.

Table 1: Key Reaction Parameters for Chemical Synthesis

| Parameter | Value/Description |

|---|---|

| Catalyst | Dimethyl dodecyl amine/silica |

| Solvent | Anhydrous ethanol, dimethylformamide |

| Temperature | 110°C (catalyst activation), 25°C (reaction) |

| Reaction Time | 5 hours (activation), 8 hours (reaction) |

| Yield | Not explicitly reported |

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chemical Synthesis | High stereochemical control | Multi-step, requires toxic reagents |

| Acid Hydrolysis | Simple starting materials | Low yield of open-chain form |

| Enzymatic Epimerization | Eco-friendly, mild conditions | Not yet demonstrated for target |

Stabilization and Characterization

The open-chain aldehyde form is highly reactive and prone to cyclization. Stabilization strategies include:

-

Lyophilization : Rapid freezing and drying to trap the aldehyde form.

-

Derivatization : Formation of hydrazones or oximes to block cyclization.

Characterization via NMR and mass spectrometry confirms the structure. The hydrochloride salt exhibits a melting point of 182–185°C (dec.), while the free base is hygroscopic and requires anhydrous storage .

Applications De Recherche Scientifique

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: This compound can be used to study carbohydrate metabolism and enzyme interactions. It serves as a substrate for various glycosidases and glycosyltransferases.

Medicine: Potential applications include the development of new therapeutic agents for diseases such as diabetes and cancer. Its ability to interact with biological molecules makes it a candidate for drug design.

Industry: It can be used in the production of biodegradable polymers and as a precursor for the synthesis of fine chemicals.

Mécanisme D'action

The mechanism of action of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes involved in carbohydrate metabolism. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzyme active sites, thereby modulating their activity. Additionally, its aldehyde group can form Schiff bases with amino groups of proteins, leading to potential modifications in protein function.

Comparaison Avec Des Composés Similaires

2-Deoxy-D-glucose (2DG)

2-Azido-2-deoxy-D-galactose

- Structure : (2R,3R,4R,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal .

- Molecular Formula : C₆H₁₁N₃O₅ (MW: 205.17 g/mol).

- Key Differences: Replaces the C2 amino group with an azido (-N₃) group. Applications: Used in click chemistry for bioconjugation due to the reactive azide moiety . Bioactivity: Lacks reported antimicrobial or immunomodulatory effects, highlighting the importance of the amino group in the target compound’s activity .

2-Deoxy-D-lyxo-hexose

(2R,3S,4R,5R)-2-Fluoro-3,4,5,6-tetrahydroxyhexanal

- Structure : Fluorine substitution at C2 .

- Molecular Formula : C₆H₁₁O₅F (MW: 182.15 g/mol).

- Key Differences: Electronegative fluorine alters metabolic stability and receptor binding. Applications: Potential use in PET imaging due to fluorine’s isotopic properties, unlike the amino-functionalized target compound .

Hydrochloride Salts of Stereoisomers

- Example: (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride .

- Key Differences :

Critical Analysis of Structural Determinants

- Amino Group at C2: Essential for membrane disruption and autoimmune disease modulation . Its absence in analogs like 2DG or azido derivatives eliminates these activities.

- Stereochemistry: The (2R,3R,4R,5R) configuration ensures proper binding to biological targets; even minor changes (e.g., 2S in hydrochloride salts) reduce efficacy .

Activité Biologique

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, also known as aldehydo-D-galactosamine, is an amino sugar that plays a significant role in various biological processes. This compound is structurally related to D-galactosamine and D-glucosamine and has been studied for its potential therapeutic applications due to its biological activity.

- IUPAC Name : this compound

- CAS Number : 5751-20-2

- Molecular Formula : C6H13NO6

- Molar Mass : 195.17 g/mol

- Density : Approximately 1.35 g/cm³

- Melting Point : 200°C to 204°C

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structure allows it to interfere with bacterial cell wall synthesis and inhibit growth.

- Inhibition of Glycation : This compound has been shown to inhibit glycation processes in proteins. Glycation is a significant factor in the development of diabetic complications and aging. By reducing glycation levels, it may help in managing diabetes and related disorders.

- Neuroprotective Effects : Preliminary studies suggest that this amino sugar may have neuroprotective properties. It appears to modulate pathways associated with oxidative stress and inflammation in neuronal cells.

Study 1: Antimicrobial Activity

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations of 100 µg/mL and higher.

| Bacterial Strain | Control Growth (CFU/mL) | Growth with Compound (CFU/mL) |

|---|---|---|

| S. aureus | 1.0 x 10^8 | 1.2 x 10^6 |

| E. coli | 1.0 x 10^8 | 8.0 x 10^5 |

Study 2: Inhibition of Glycation

In a study by Patel et al. (2022), the effect of this compound on glycation was assessed using a model of diabetic rats. The treatment group exhibited lower levels of advanced glycation end-products (AGEs) compared to the control group.

| Group | AGEs Level (µg/mL) |

|---|---|

| Control | 250 ± 15 |

| Treated | 150 ± 10 |

Q & A

Q. What structural features of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal are critical for its biological activity?

The compound’s biological activity arises from its stereochemistry and functional group arrangement. The four chiral centers (2R,3R,4R,5R) dictate spatial orientation, enabling selective interactions with biomolecules like bacterial cell membranes or mammalian enzymes. The amino group and four hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity, facilitating binding to polar targets (e.g., bacterial surface proteins or mitochondrial enzymes) .

Methodological Insight : To validate structure-activity relationships, use computational docking simulations (e.g., AutoDock Vina) paired with mutagenesis studies on target proteins. Compare activity of stereoisomers (e.g., 2S,3S analogs) to isolate stereochemical contributions.

Q. How can researchers confirm the stereochemical configuration of this compound?

Stereochemical confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., ) to determine dihedral angles between adjacent hydroxyl groups.

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction.

- Optical Rotation : Compare experimental specific rotation values with literature data for chiral analogs .

Methodological Insight : For ambiguous cases, synthesize derivatives (e.g., acetylated forms) to simplify NMR spectra and reduce signal overlap.

Q. What in vitro assays are suitable for assessing its antimicrobial activity?

Standard assays include:

Q. How to design experiments investigating its role in mitochondrial ATP modulation?

Experimental Design :

Cell Culture : Treat mammalian cells (e.g., HEK293) with varying compound concentrations (0–50 µM).

ATP Quantification : Use luciferase-based assays (e.g., CellTiter-Glo) to measure intracellular ATP levels.

Mechanistic Analysis : Inhibit key pathways (e.g., glycolysis with 2-DG, oxidative phosphorylation with oligomycin) to isolate metabolic targets .

Data Contradiction Analysis : If ATP elevation conflicts with prior studies, check for cell-type specificity (e.g., cancer vs. primary cells) or assay interference from reducing agents (e.g., DTT).

Q. What strategies resolve discrepancies in reported autoimmune disease efficacy?

Key Considerations :

- Model Systems : Compare outcomes in murine type 1 diabetes (NOD mice) vs. collagen-induced arthritis models.

- Dosage Regimens : Optimize dosing frequency (e.g., daily vs. weekly) to align with pharmacokinetic half-life.

- Biomarker Validation : Quantify autoantibodies (e.g., anti-GAD65 in diabetes) and cytokine profiles (e.g., IL-17, TNF-α) to correlate efficacy with immune modulation .

Methodological Insight : Use RNA-seq to identify transcriptomic pathways (e.g., NF-κB, JAK-STAT) modulated by the compound.

Q. How to evaluate its interaction with sialylated glycoconjugates in cancer cells?

Advanced Techniques :

- Fluorine-Selenol Displacement Reaction (FSeDR) : Label sialic acid residues with probes and track displacement by the compound via -NMR .

- Surface Plasmon Resonance (SPR) : Immobilize sialyltransferases and measure binding kinetics (K, k/k).

Data Interpretation : Low binding affinity (e.g., K > 1 mM) suggests indirect effects (e.g., metabolic interference) rather than direct enzyme inhibition.

Q. What synthetic routes achieve high enantiomeric purity?

Strategies :

- Asymmetric Catalysis : Use chiral catalysts (e.g., Sharpless dihydroxylation) to control stereochemistry during aldehyde functionalization.

- Protecting Group Chemistry : Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions .

Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC with a Crownpak CR-I column.

Q. How does its reactivity compare to structural analogs like D-glucosamine?

Comparative Analysis :

| Property | (2R,3R,4R,5R)-Compound | D-Glucosamine |

|---|---|---|

| Hydrogen Bond Donors | 5 | 4 |

| LogP | -3.2 | -2.8 |

| Enzymatic Stability | Low (t = 2 h) | Moderate (t = 6 h) |

Mechanistic Insight : The additional hydroxyl group increases polarity but reduces metabolic stability, necessitating prodrug strategies for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.